molecular formula C11H17N B14398290 2-Butylidenehept-3-enenitrile CAS No. 89646-98-0

2-Butylidenehept-3-enenitrile

Cat. No.: B14398290
CAS No.: 89646-98-0
M. Wt: 163.26 g/mol
InChI Key: UNFJFDGQABKTBW-UHFFFAOYSA-N
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Description

2-Butylidenehept-3-enenitrile is an organic compound with the molecular formula C11H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

    From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide. The reaction involves heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving behind the nitrile.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation process, where alkenes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Reduction of nitriles can yield primary amines.

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Butylidenehept-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylidenehept-3-enenitrile involves its reactivity due to the presence of the nitrile group. The carbon-nitrogen triple bond is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .

Comparison with Similar Compounds

Similar Compounds

    Butyronitrile: Similar in structure but lacks the double bond present in 2-Butylidenehept-3-enenitrile.

    Acrylonitrile: Contains a carbon-carbon double bond but has a different alkyl group.

    Valeronitrile: Similar nitrile group but different carbon chain length.

Uniqueness

This compound is unique due to its specific structure, which includes both a nitrile group and a double bond. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

CAS No.

89646-98-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-butylidenehept-3-enenitrile

InChI

InChI=1S/C11H17N/c1-3-5-7-9-11(10-12)8-6-4-2/h7-9H,3-6H2,1-2H3

InChI Key

UNFJFDGQABKTBW-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=CCCC)C#N

Origin of Product

United States

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